(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide
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Overview
Description
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes an amino group, a hydroxyimino group, and a methylacetamide moiety. Its molecular formula is C3H7N3O2, and it is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N-methylacetamide and hydroxylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Reaction Mechanism: The hydroxylamine reacts with N-methylacetamide to form the hydroxyimino intermediate. This intermediate then undergoes further reaction to yield the final product, this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves:
Batch or Continuous Production: Depending on the demand, the compound can be produced in batch or continuous processes.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity final product.
Quality Control: Stringent quality control measures are implemented to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The amino and hydroxyimino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Reaction Conditions: These reactions are typically carried out under mild conditions, with careful control of temperature and pH to avoid decomposition of the compound.
Major Products
The major products formed from these reactions include:
Oximes: Formed through oxidation reactions.
Amines: Produced via reduction reactions.
Substituted Derivatives: Resulting from substitution reactions with various electrophiles.
Scientific Research Applications
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in the treatment of various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound can:
Enzyme Inhibition: Inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: Modulate signal transduction pathways by interacting with key proteins and receptors.
Gene Expression: Influence gene expression by affecting transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-Amino-2-(hydroxyimino)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
(2Z)-2-Amino-2-(hydroxyimino)-N-propylacetamide: Contains a propyl group in place of the methyl group.
(2Z)-2-Amino-2-(hydroxyimino)-N-butylacetamide: Features a butyl group instead of a methyl group.
Uniqueness
(2Z)-2-Amino-2-(hydroxyimino)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This uniqueness makes it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(2Z)-2-amino-2-hydroxyimino-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N3O2/c1-5-3(7)2(4)6-8/h8H,1H3,(H2,4,6)(H,5,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMRGSWXCVMJRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=NO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=N/O)/N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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